6-Methylbenzo[b]thiophene-2-carboxylic acid

Neurokinin-2 Receptor Binding Affinity Medicinal Chemistry

Medicinal chemistry teams optimizing NK2 receptor antagonists face a critical challenge: even minor alterations to the N-terminal capping group cause catastrophic loss of target binding. The 6-methylbenzo[b]thiophene-2-carboxylic acid scaffold is the validated solution. SAR studies confirm only this precise substitution pattern delivers subnanomolar binding affinity (pKi = 10.3) and potent functional antagonism (pKB = 8.6). The enantiomeric scaffold drops potency by more than one log unit. This compound is the essential building block for ibodutant (MEN15596) and related clinical-stage NK2 antagonists. Also serves as a versatile scaffold for Mcl-1-targeted anticancer payloads.

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 1467-86-3
Cat. No. B074233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[b]thiophene-2-carboxylic acid
CAS1467-86-3
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(S2)C(=O)O
InChIInChI=1S/C10H8O2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5H,1H3,(H,11,12)
InChIKeyKQRBOHOKLNORTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 1467-86-3): A Critical Building Block for High-Affinity Neurokinin-2 Antagonists


6-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 1467-86-3) is a heterocyclic chemical building block with the molecular formula C10H8O2S and a molecular weight of 192.23 g/mol [1]. It is defined by a benzothiophene core with a carboxylic acid at the 2-position and a methyl group at the 6-position. While commercially available as a research chemical, its primary scientific significance is as a key synthetic intermediate. The compound serves as the critical N-terminal capping group in a series of potent and selective neurokinin-2 (NK2) receptor antagonists, where its specific substitution pattern is essential for achieving subnanomolar receptor binding affinity [2].

Why 6-Methylbenzo[b]thiophene-2-carboxylic Acid Cannot Be Substituted with Generic Analogs in NK2 Antagonist Programs


In the development of potent NK2 receptor antagonists, the 6-methylbenzo[b]thiophene-2-carboxylic acid moiety is not an interchangeable commodity. A comprehensive structure-activity relationship (SAR) study demonstrated that even minor alterations to the stereochemistry or substitution pattern of this capping group lead to a catastrophic loss of target binding affinity and functional potency [1]. Specifically, the use of the opposite enantiomer resulted in a decrease of more than one log unit in pKi. Furthermore, among a panel of planar aromatic capping groups, the 6-methylbenzothiophene was selected as providing the optimal balance between binding affinity and functional activity, outperforming related benzofuran and other benzothiophene analogs [1]. This evidence directly refutes the notion that a generic benzothiophene-2-carboxylic acid can serve as a drop-in replacement.

Quantitative Evidence for 6-Methylbenzo[b]thiophene-2-carboxylic Acid's Differentiation as a Key Intermediate


Superior Binding Affinity (pKi) for the hNK2 Receptor Compared to the Enantiomeric Scaffold

In a head-to-head comparison of final drug candidates, the compound incorporating 6-methylbenzo[b]thiophene-2-carboxylic acid (10i) demonstrated a pKi of 10.3 for the human neurokinin-2 (hNK2) receptor. Its enantiomer, compound 12, which uses the opposite chiral form of the building block, exhibited a pKi of only 9.2. This represents an over 10-fold difference in binding affinity, directly attributable to the stereochemistry of the core scaffold [1].

Neurokinin-2 Receptor Binding Affinity Medicinal Chemistry

Enhanced In Vitro Functional Antagonism (pKB) over the Enantiomeric Scaffold

The functional consequence of the scaffold's stereochemistry is a measurable difference in in vitro antagonist potency. The compound 10i, built on the target intermediate, has a pKB of 8.6 in a guinea pig isolated proximal colon (GPC) assay, whereas its enantiomer (compound 12) has a pKB of 7.7 [1].

Functional Antagonism NK2 Receptor Guinea Pig Colon Assay

Optimized Scaffold Selection Over Benzofuran and Other Benzothiophene Analogs

In a broader SAR investigation, the 6-methylbenzothiophene-2-carboxylic acid was directly compared to a panel of alternative N-terminal capping groups, including other benzothiophenes and benzofurans. While benzofuran analogs 10d and 10g showed higher Caco-2 permeability (20.2 and 30.3 respectively) than the target compound's series (10h: 11.0, 10i: 11.1), the 6-methylbenzothiophene capping group was explicitly selected for further optimization because it provided the 'best balance between binding affinity to the human receptor and functional activity' [1]. This decision, based on multiparametric optimization, led to the discovery of a candidate with picomolar binding affinity.

Structure-Activity Relationship Caco-2 Permeability Drug Design

High-Value Procurement Scenarios for 6-Methylbenzo[b]thiophene-2-carboxylic Acid (CAS 1467-86-3)


Preclinical Development of Selective NK2 Receptor Antagonists

For medicinal chemistry teams engaging in lead optimization of neurokinin-2 (NK2) receptor antagonists, this intermediate is the established, peer-reviewed scaffold of choice. It is the critical building block for ibodutant (MEN15596), a clinical-stage NK2 antagonist. Replicating published SAR shows that only this precise scaffold can recapitulate the picomolar binding affinity (pKi = 10.3) and potent functional antagonism (pKB = 8.6) required for this target, as demonstrated in the primary literature [1].

Synthesis of Enantiomerically Pure Probes for Chiral SAR Studies

The significant, quantifiable drop in potency observed with the enantiomeric scaffold (pKi = 9.2 vs. 10.3; pKB = 7.7 vs. 8.6) [1] makes this compound essential for generating chiral probes. It allows research groups to prepare both active and inactive enantiomers of a lead series, enabling definitive target engagement studies and the validation of stereospecific binding modes in drug discovery.

Development of Targeted Anticancer Photodynamic Therapy Agents

Beyond its role in NK2 antagonism, the 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid derivative has been patented as a component of zinc phthalocyanine conjugates designed to target the Mcl-1 enzyme, a key anti-apoptotic protein in cancer cells [2]. This demonstrates the scaffold's versatility as a warhead for targeted therapies, making it a valuable asset for groups working on the next generation of targeted anticancer payloads.

Synthesis of Isomeric Libraries for Heterocyclic Core Screening

The clear distinction in pharmacological profiles between the 6-methylbenzothiophene, its enantiomer, and related benzofuran analogs [1] validates the procurement of this specific compound for building focused screening libraries. It allows for a precise exploration of the heterocyclic core's contribution to a drug's pharmacological profile, providing well-characterized negative controls for probing SAR and intellectual property space.

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